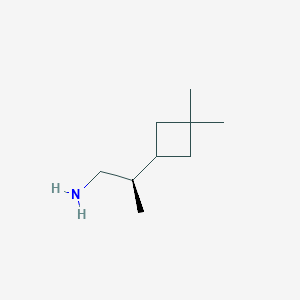

![molecular formula C11H21NO3 B2380560 Tert-butyl 2-[(oxan-4-yl)amino]acetate CAS No. 1178247-06-7](/img/structure/B2380560.png)

Tert-butyl 2-[(oxan-4-yl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

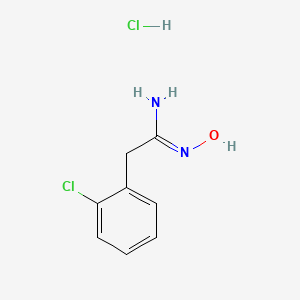

Tert-butyl 2-[(oxan-4-yl)amino]acetate is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group attached to an amino group, which is further linked to an acetate group with a tert-butyl ester .Scientific Research Applications

Structural Analysis and Molecular Interaction

- A study by Boraei et al. (2021) on triazolyl-indole containing alkylsulfanyl analogues, including a derivative of tert-butyl 2-[(oxan-4-yl)amino]acetate, detailed the synthesis and molecular structure analysis using X-ray diffraction and NMR spectroscopy. The study focused on the molecular packing, interaction, and electronic properties of these compounds (Boraei, Soliman, Haukka, & Barakat, 2021).

Intermediate in Synthesis of Pharmaceuticals

- Rádl (2003) described a novel synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in the synthesis of the HMG-CoA reductase inhibitor atorvastatin, showcasing its application in pharmaceutical synthesis (Rádl, 2003).

Applications in Unnatural Amino Acid Derivatives

- Patil and Luzzio (2017) explored the synthesis of triazolylalanine analogues using a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative. This demonstrates its use in developing novel amino acid derivatives, which are significant in biochemical research (Patil & Luzzio, 2017).

Chemical Synthesis Improvement

- A study by Xiong et al. (2014) outlined an improved synthesis method for tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, another analogue, emphasizing advancements in chemical synthesis techniques (Xiong, Li, Chen, Wenxue, & Chen, 2014).

Properties

IUPAC Name |

tert-butyl 2-(oxan-4-ylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-12-9-4-6-14-7-5-9/h9,12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTWYKCKMPGYQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide](/img/structure/B2380480.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2380482.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)

![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)